21-Dehydro Alclometasone
Description
Properties
Molecular Formula |
C₂₂H₂₇ClO₅ |
|---|---|
Molecular Weight |
406.9 |
Synonyms |
21-Dehydro-7α-chloro-16α-methyl Prednisolone; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 21 Dehydro Alclometasone
Strategies for Carbon-21 Dehydrogenation in Steroid Synthesis
Dehydrogenation at the carbon-21 (C21) position of a steroid introduces a double bond, a key transformation in the synthesis of various steroid-based drugs. researchgate.netacs.org This process can be achieved through both chemical and biological methods, each with its own set of advantages and challenges.
Regioselective Oxidation and Dehydrogenation Approaches
The regioselective oxidation of hydroxyl groups is a fundamental challenge in steroid chemistry due to the presence of multiple similar functional groups. anu.edu.au To achieve selective oxidation at the C21 position, protecting groups are often employed. For instance, the hydroxyl groups at other positions, such as C11 and C17, can be protected to prevent their oxidation while the C21-hydroxyl group is targeted.
One common method involves the use of oxidizing agents like pyridinium (B92312) chlorochromate (PCC) on an alumina (B75360) support, which can selectively oxidize hydroxyl groups. anu.edu.au Another approach is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for dehydrogenation, particularly for introducing double bonds in the steroid nucleus, such as at the C1 position. patsnap.comgoogle.com
| Reagent | Purpose | Reference |
| Pyridinium chlorochromate (PCC) | Regioselective oxidation of hydroxyl groups. | anu.edu.au |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dehydrogenation to introduce double bonds. | patsnap.comgoogle.com |
Enzymatic Synthesis Pathways for Specific Dehydro-Steroids
Enzymatic reactions offer a high degree of specificity and are increasingly used in steroid synthesis. acs.orgresearchgate.net Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus. nih.gov Specifically, 21-hydroxylase, a cytochrome P450 enzyme (CYP21A2), is responsible for the introduction of a hydroxyl group at the C21 position in the biosynthesis of corticosteroids like cortisol and aldosterone. wikipedia.orgnih.gov
While the natural function of CYP21A2 is hydroxylation, mutations in this or other P450 enzymes can alter their regioselectivity. nih.govrsc.org For example, a mutant of CYP154C5 has been shown to produce a 21-hydroxylated product in addition to its usual 16α-hydroxylation. nih.govrsc.org Furthermore, 3-ketosteroid-Δ¹-dehydrogenases (KSTDs) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that introduce a double bond between the C1 and C2 atoms in the A ring of 3-ketosteroids, a critical step in the synthesis of several glucocorticoids. acs.orgrsc.org
Precursor Chemistry and Synthetic Intermediates Leading to 21-Dehydro Alclometasone (B1664502)
The synthesis of alclometasone dipropionate, and by extension its dehydro derivatives, often starts from 16α-methyl epihydrocortisone. patsnap.comgoogle.com A common synthetic route involves several key steps:
Esterification at C21: The 21-hydroxyl group of 16α-methyl epihydrocortisone is esterified with propionic anhydride. patsnap.comgoogle.com
Oxidation: The intermediate is then subjected to double oxidation at the C7 and C11 positions. patsnap.com
Esterification at C17: The 17-hydroxyl group is subsequently esterified with propionic acid. patsnap.com
Enolization and Protection: The 3-keto group is protected via enolization and etherification. patsnap.com
Reduction and Deprotection: The diketone at positions 7 and 11 is reduced, followed by acid hydrolysis to remove the protecting group at C3. patsnap.com
Dehydrogenation: Dehydrogenation at the C1 position is carried out using DDQ. patsnap.comgoogle.com
Chlorination: Finally, a chlorine atom is introduced at the C7 position. patsnap.com
An impurity formed during the synthesis of alclometasone-17,21-dipropionate is identified as Alclometasone Dipropionate Related Compound A. veeprho.com
Derivatization Reactions at the 21-Position of Alclometasone and Related Compounds
Modification of the C21 position of corticosteroids is a common strategy to enhance their therapeutic properties. chemicalbook.comlookchem.com
Esterification and Etherification Reactions
Esterification of the 21-hydroxyl group is a widely used method to increase the potency of corticosteroids. chemicalbook.comlookchem.com For instance, alclometasone dipropionate is the 17,21-dipropionate ester of alclometasone. chemicalbook.com This is typically achieved by reacting the steroid with an appropriate acylating agent, such as propionic anhydride, in the presence of an acid catalyst like p-toluenesulfonic acid or trifluoroacetic acid. patsnap.com The solvent for this reaction can be toluene (B28343) or chloroform. patsnap.com
Etherification at the C21 position is another modification, though less common than esterification. These reactions can alter the lipophilicity and pharmacokinetic profile of the drug.
Introduction of Diverse Functional Groups
Beyond esterification and etherification, various other functional groups can be introduced at the C21 position to create novel derivatives with potentially improved activity or different therapeutic applications. biotechacademy.dk The introduction of halogens, for example, can significantly alter the electronic and steric properties of the molecule. biotechacademy.dk
Stereochemical Control in Dehydrogenation and Derivatization Reactions
The stereochemistry of the steroid nucleus is a critical factor in its biological activity, and maintaining or selectively altering this three-dimensional structure during synthesis is paramount. In the context of 21-Dehydro Alclometasone and its parent compound, alclometasone dipropionate, stereochemical control is crucial during both the dehydrogenation and derivatization steps.
The synthesis of alclometasone dipropionate, a complex prednisolone (B192156) derivative, involves several stereochemically sensitive transformations. chemicalbook.com The core structure contains multiple chiral centers, and the introduction of substituents in specific orientations (e.g., the 7α-chloro and 16α-methyl groups) dictates the compound's final properties. chemicalbook.comsigmaaldrich.com The dehydrogenation reaction that introduces the C1-C2 double bond in the A-ring is a key step. This transformation is typically achieved using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). google.comdrugfuture.com The regioselectivity of this reaction, favoring the Δ¹,⁴-diene system, is guided by the existing steroid framework.
Enzymatic dehydrogenation represents a highly stereoselective alternative. bohrium.com Enzymes such as 3-ketosteroid-Δ¹-dehydrogenases (KstDs) catalyze the regioselective introduction of a double bond between the C1 and C2 atoms with high precision, operating under mild conditions. acs.orgmdpi.com The catalytic mechanism involves a proton abstraction and a rate-limiting hydride transfer to a flavin adenine dinucleotide (FAD) cofactor. acs.org The substrate's specific binding within the enzyme's active site ensures high stereochemical fidelity, preventing unwanted side reactions.
Derivatization reactions, such as the introduction of the 7α-chloro group in the synthesis of the parent alclometasone, also demand stringent stereochemical control. The approach to this position is influenced by the steric hindrance and electronic environment created by the rest of the molecule. Similarly, the stereoselective 1,6-conjugate addition of methyl groups has been demonstrated in other steroid systems using copper catalysts, affording specific α- or β-epimers. nih.gov The synthesis of steroid hybrids and other derivatives often relies on reactions where the stereochemistry of the final product can be predicted and controlled, influencing the molecule's interaction with biological receptors. core.ac.uk
Table 1: Key Stereochemical Features and Control Methods in Alclometasone Synthesis Data derived from multiple sources discussing stereoselective steroid synthesis.
| Feature/Reaction | Position(s) | Desired Stereochemistry | Controlling Method/Reagent | Reference |
|---|---|---|---|---|
| Dehydrogenation | C1-C2 | Δ¹ Double Bond | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or 3-Ketosteroid-Δ¹-dehydrogenase (KstD) | google.comacs.org |
| Methyl Group | C16 | α-configuration | Starting material selection (e.g., 16α-methyl epihydrocortisone) | google.com |
| Chloro Group | C7 | α-configuration | Addition of HCl to a Δ⁶ intermediate | chemicalbook.comdrugfuture.com |
| Hydroxyl Group | C11 | β-configuration | Stereoselective reduction or starting material selection | chemicalbook.com |
| Propionate Esters | C17, C21 | α-configuration (at C17) | Acylation with propionic anhydride | chemicalbook.comdrugfuture.com |
Green Chemistry Principles in 21-Dehydro Alclometasone Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes for active pharmaceutical ingredients (APIs), including complex molecules like steroids. researchgate.netiaea.org The synthesis of 21-Dehydro Alclometasone and related corticosteroids can be made significantly greener by focusing on several key areas, most notably biocatalysis and the use of alternative reaction media. ingentaconnect.com
Biocatalysis and Enzymatic Transformations: A primary focus of green steroid synthesis is the replacement of hazardous chemical reagents with biocatalysts. bohrium.com The dehydrogenation step is a prime example. Traditional methods often employ stoichiometric amounts of chemical oxidants like DDQ, which generate significant chemical waste. google.compatsnap.com Biocatalytic Δ¹-dehydrogenation, using whole-cell systems or isolated 3-ketosteroid-Δ¹-dehydrogenase (KstD) enzymes, offers a green alternative. acs.orgmdpi.com These enzymatic reactions are performed in aqueous media under mild pH and temperature conditions, exhibit high regioselectivity and stereoselectivity, and dramatically reduce waste. mdpi.com Recent research has identified robust KstD enzymes with broad substrate scopes, capable of efficiently converting various steroid precursors at high concentrations, making them suitable for industrial application. mdpi.commlbke.com The use of enzymes for other modifications, such as hydroxylation and reduction, further enhances the sustainability of steroid synthesis. bohrium.comrsc.org
Table 2: Comparison of Traditional vs. Green Dehydrogenation in Steroid Synthesis This table contrasts common chemical methods with emerging green biocatalytic approaches.
| Parameter | Traditional Chemical Method | Green Biocatalytic Method | Reference |
|---|---|---|---|
| Reagent | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 3-Ketosteroid-Δ¹-dehydrogenase (KstD) enzyme / Whole cells | google.commdpi.com |
| Solvent | Organic solvents (e.g., Dioxane, Toluene) | Aqueous buffer | drugfuture.commdpi.com |
| Reaction Conditions | Often requires acidic or basic catalysts, elevated temperatures | Mild conditions (physiological pH and temperature) | chemicalbook.commdpi.com |
| Selectivity | Good regioselectivity, but side reactions possible | High regioselectivity and stereoselectivity | acs.org |
| Byproducts/Waste | Stoichiometric amounts of reduced oxidant and other byproducts | Minimal waste; water is the primary byproduct | bohrium.com |
| Atom Economy | Lower | Higher | researchgate.net |
Chemical and Biochemical Transformations of 21 Dehydro Alclometasone
Non-Enzymatic Degradation Pathways of 21-Dehydro Alclometasone (B1664502)
The inherent chemical reactivity of the corticosteroid structure, particularly the α-keto aldehyde moiety in the side chain of 21-Dehydro Alclometasone, makes it susceptible to degradation under various conditions.
Oxidative Degradation Mechanisms
The 21-dehydro (21-oxo) side chain of corticosteroids is a primary site for oxidative degradation. In the presence of oxygen, especially under alkaline conditions, corticosteroids with a 20-keto-21-hydroxyl side chain can undergo autooxidation. researchgate.net This process is believed to proceed through an enolate intermediate at the C21 position. researchgate.net For 21-Dehydro Alclometasone, which possesses a 20-keto-21-aldehyde structure, similar oxidative pathways are plausible. The aldehyde group at C21 is particularly susceptible to oxidation, likely leading to the formation of a carboxylic acid derivative, specifically a 20-oxo-21-oic acid. nih.govresearchgate.net
Further oxidative cleavage of the side chain can also occur, potentially yielding a 17-carboxylic acid, a common degradation product for corticosteroids under oxidative stress. researchgate.net The presence of trace metals can catalyze these oxidation reactions. researchgate.net
Table 1: Potential Oxidative Degradation Products of 21-Dehydro Alclometasone
| Degradation Product | Chemical Transformation |
| 7α-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oic acid | Oxidation of the C21 aldehyde to a carboxylic acid |
| 7α-Chloro-11β-hydroxy-16α-methyl-3-oxoandrost-1,4-diene-17-carboxylic acid | Oxidative cleavage of the C17-C20 bond |
Photochemical Transformations
Corticosteroids, like other complex organic molecules, can undergo transformations when exposed to light, particularly ultraviolet (UV) radiation. The α,β-unsaturated ketone system in the A-ring of the steroid nucleus is a primary chromophore that can absorb UV light and initiate photochemical reactions. iupac.org These reactions can include rearrangements, dimerizations, and photo-oxidations. iupac.org
While specific photochemical studies on 21-Dehydro Alclometasone are not available, the presence of the α-keto aldehyde side chain could introduce additional photochemical reactivity. Aldehydes are known to be photochemically active and can participate in hydrogen abstraction and other radical-mediated processes upon photoexcitation. beilstein-journals.org Therefore, it is plausible that exposure to light could lead to a complex mixture of degradation products arising from reactions involving both the steroid nucleus and the side chain.
Enzymatic Biotransformation Studies of Alclometasone Derivatives
Following systemic absorption, Alclometasone and its derivatives are primarily metabolized in the liver. drugbank.comnih.govwikipedia.org The biotransformation of these compounds involves a variety of enzymatic reactions that aim to increase their water solubility and facilitate their excretion.
Role of Specific Hydroxysteroid Dehydrogenases in 21-Position Modifications
A key enzymatic transformation relevant to 21-Dehydro Alclometasone is the reduction of the 21-aldehyde back to a 21-hydroxyl group, thereby converting it to Alclometasone. This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDs), a class of oxidoreductases that play a crucial role in steroid metabolism. wikipedia.orgnih.govoup.com Specifically, enzymes with 21-hydroxysteroid dehydrogenase activity can catalyze the reversible interconversion of 21-hydroxy and 21-dehydro corticosteroids. This enzymatic reduction is a plausible metabolic pathway for 21-Dehydro Alclometasone in vivo.
Pathways Involving Reductases and Oxidases
Beyond the 21-position, other parts of the Alclometasone molecule are also subject to enzymatic modification by reductases and oxidases. The 20-keto group can be reduced by 20-ketosteroid reductases to form 20-hydroxy metabolites. mdpi.com Additionally, various cytochrome P450 oxidases in the liver can hydroxylate the steroid nucleus at different positions, leading to a variety of more polar metabolites. researchgate.net Aldehyde oxidases could also potentially be involved in the further oxidation of the 21-aldehyde group to a carboxylic acid. researchgate.net
Table 2: Potential Enzymatic Biotransformations of Alclometasone and its Derivatives
| Enzyme Class | Potential Transformation | Resulting Metabolite |
| Hydroxysteroid Dehydrogenases | Reduction of the C21 aldehyde of 21-Dehydro Alclometasone | Alclometasone |
| 20-Ketosteroid Reductases | Reduction of the C20 ketone | 20-Hydroxy-Alclometasone derivatives |
| Cytochrome P450 Oxidases | Hydroxylation of the steroid nucleus | Hydroxylated Alclometasone metabolites |
| Aldehyde Oxidases | Oxidation of the C21 aldehyde of 21-Dehydro Alclometasone | 7α-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oic acid |
Conjugation Reactions (Glucuronidation, Sulfation) in Model Systems
Comparative Chemical Stability Profiles with Alclometasone
Direct comparative studies on the chemical stability of 21-Dehydro Alclometasone versus its parent compound, Alclometasone, are not described in the available scientific literature. While the formation of 21-dehydro compounds is a known degradation pathway for some corticosteroids, particularly under acidic conditions, a specific stability profile for 21-Dehydro Alclometasone has not been published. scirp.org For instance, studies on other corticosteroids have identified 21-dehydro analogs as significant degradants. scirp.org However, a quantitative comparison of the stability of 21-Dehydro Alclometasone relative to Alclometasone under various conditions such as pH, temperature, and light exposure has not been documented.
Molecular Interactions and Mechanistic Insights of 21 Dehydro Alclometasone
Structure-Activity Relationship (SAR) Studies on Steroid Dehydrogenation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For corticosteroids, SAR has established that modifications to the pregnane skeleton can dramatically alter anti-inflammatory potency and receptor binding affinity. Key structural features generally required for glucocorticoid activity include the 3-keto-4-ene scaffold in the A-ring. researchgate.netingentaconnect.com The C-21 position on the D-ring side chain is a critical site for modification, influencing both potency and the dissociation of therapeutic effects from adverse ones. ingentaconnect.comnih.gov
The conversion of the C-21 hydroxyl group of Alclometasone (B1664502) to a C-21 aldehyde in 21-Dehydro Alclometasone introduces significant changes in the electronics and sterics of the side chain. This modification from a primary alcohol to an aldehyde group alters local polarity, hydrogen bonding capability, and rotational freedom.
The steroid nucleus, composed of three cyclohexane rings (A, B, C) and one cyclopentane ring (D), is a rigid structure. pressbooks.pub Rings A, B, and C typically adopt chair or half-chair conformations. pressbooks.pubnih.gov Molecular dynamics simulations on various corticosteroids have revealed that the flexibility of these rings, particularly the A-ring, correlates with biological specificity. nih.gov Pure glucocorticoids, for instance, tend to have a more rigid A-ring configuration. nih.gov
Table 1: Predicted Conformational Impact of C-21 Dehydrogenation
Structural Feature Alclometasone (C-21 Hydroxyl) 21-Dehydro Alclometasone (C-21 Aldehyde) Predicted Conformational Consequence C-21 Hybridization sp3 sp2 Increased planarity at the C-21 position. C-17 Side Chain Rotation Relatively flexible Potentially restricted Altered orientation of the side chain relative to the steroid nucleus. Hydrogen Bonding Donor and acceptor Acceptor only Changes in potential interactions within the receptor binding pocket. Local Polarity Polar More polar Modified electrostatic interactions with the receptor.
The biological actions of corticosteroids are mediated through their binding to the intracellular glucocorticoid receptor (GR). drugbank.comnih.gov The binding affinity of a steroid to the GR is a primary determinant of its potency. Alclometasone itself is a selective GR agonist. drugbank.comnih.gov The modification at the C-21 position directly impacts this interaction.
In vitro competitive binding assays are used to determine the relative receptor-binding affinity (RBA) of a ligand by measuring its ability to displace a radiolabeled standard like dexamethasone from the GR. While specific RBA data for 21-Dehydro Alclometasone is not publicly available, SAR principles for corticosteroids provide a predictive framework. The C-21 hydroxyl group is known to be important for mineralocorticoid activity but is not an absolute requirement for glucocorticoid activity. ingentaconnect.com However, it often participates in hydrogen bonding within the GR ligand-binding pocket (LBP). The substitution of the C-21 hydroxyl with an aldehyde group removes its hydrogen-donating ability, which could alter the network of interactions that stabilize the ligand-receptor complex. Studies on other C-21 modified steroids, such as mercapto derivatives, have shown that changes at this position can significantly modulate binding and functional activity, sometimes leading to a desirable dissociated profile where anti-inflammatory action is retained while transactivation-related side effects are reduced. nih.gov The aldehyde oxygen in 21-Dehydro Alclometasone can still act as a hydrogen bond acceptor, potentially forming new interactions with receptor residues that could either compensate for, or significantly alter, the binding affinity compared to the parent compound.
Computational Chemistry and Molecular Modeling of 21-Dehydro Alclometasone
Computational chemistry and molecular modeling serve as powerful tools to investigate ligand-receptor interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. These techniques are particularly useful for predicting the binding modes and affinities of novel or uncharacterized ligands like 21-Dehydro Alclometasone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations of known glucocorticoids into the crystal structure of the GR ligand-binding domain (LBD) have identified key interactions necessary for high-affinity binding. nih.gov The ligand-binding pocket (LBP) is predominantly hydrophobic, and the steroid nucleus makes extensive hydrophobic contacts. nih.gov Specific hydrogen bonds are also critical; for instance, residues such as Gln39, Arg80, and Asn33 are often involved in hydrogen bonding with the steroid's oxygenated functional groups. nih.gov
Table 2: Hypothetical Key Interactions for 21-Dehydro Alclometasone in the GR Binding Pocket
Ligand Moiety Receptor Residue (Hypothetical) Interaction Type Significance C3-ketone Gln39, Arg80 Hydrogen Bond Anchors the A-ring in the binding pocket. C11-hydroxyl Asn33 Hydrogen Bond Critical for glucocorticoid activity. Steroid Core Hydrophobic residues van der Waals / Hydrophobic Stabilizes the overall ligand placement. C21-aldehyde Polar residue (e.g., Thr, Ser) Hydrogen Bond (Acceptor) Potentially alters binding affinity compared to the C21-hydroxyl of Alclometasone.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For steroids, QSAR models have been successfully developed to predict GR binding affinity. kg.ac.rsuni-ruse.bg These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.
Developing a QSAR model for a series of dehydro-steroids, including 21-Dehydro Alclometasone, would involve calculating a range of descriptors. Important descriptors for corticosteroid activity often include measures of molecular shape, surface area, and electronic properties like partial charges and dipole moments. uni-ruse.bgnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful as they analyze the steric and electrostatic fields surrounding the molecules. drugdesign.org A robust QSAR model could predict the GR binding affinity of 21-Dehydro Alclometasone and guide the design of new analogues with potentially improved activity profiles.
Table 3: Relevant Descriptor Classes for a Dehydro-Steroid QSAR Model
Descriptor Class Specific Examples Information Encoded Electronic Descriptors Partial charges, Dipole moment, HOMO/LUMO energies Describes the molecule's ability to engage in electrostatic and orbital interactions. Steric/Topological Descriptors Molecular volume, van der Waals surface area, Shape indices Quantifies the size and shape of the molecule, crucial for receptor fit. Hydrophobicity Descriptors LogP (octanol-water partition coefficient) Measures the lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. 3D-QSAR Fields CoMFA (Steric and Electrostatic fields) Provides a 3D map of where steric bulk and specific charge distributions are favorable or unfavorable for activity.
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the receptor over time. frontiersin.org MD simulations of the GR have shown that the binding of different agonists can induce distinct conformational changes in the receptor, which in turn affects the recruitment of co-regulator proteins and the ultimate transcriptional response. frontiersin.orgplos.org
An MD simulation of the 21-Dehydro Alclometasone-GR complex would provide crucial insights into its stability and dynamic behavior. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the receptor, such as the Activation Function 2 (AF-2) helix, which is critical for coactivator binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and receptor throughout the simulation.
Such simulations could reveal whether the C-21 aldehyde leads to a more stable or less stable complex compared to the C-21 hydroxyl of Alclometasone, and how its presence might allosterically influence the conformation of distal parts of the receptor, thereby providing a mechanistic explanation for any observed differences in biological activity. frontiersin.org
Theoretical Mechanistic Aspects of Receptor Agonism/Antagonism (In Vitro Cell-Free Systems)
21-Dehydro Alclometasone, a derivative of alclometasone, functions as a synthetic corticosteroid. evitachem.com Its mechanism of action is rooted in its interaction with glucocorticoid receptors (GR). evitachem.commedchemexpress.com Like its parent compound, 21-Dehydro Alclometasone is a selective agonist for the glucocorticoid receptor. drugbank.comnih.gov
The theoretical mechanism in a cell-free environment involves the direct binding of the 21-Dehydro Alclometasone molecule to the ligand-binding domain of the glucocorticoid receptor. evitachem.com This binding event initiates a conformational change in the receptor protein. This receptor-ligand complex is the primary unit that would then, in a cellular context, translocate to the nucleus and interact with Glucocorticoid Response Elements (GREs) on the DNA. evitachem.comnih.gov
The structural modification at the 21-position, characterized by dehydrogenation, fundamentally alters its receptor interaction kinetics when compared to other corticosteroids like its parent compound, Alclometasone dipropionate. evitachem.com While specific quantitative data from in vitro cell-free binding assays (e.g., K_d, K_i) for 21-Dehydro Alclometasone are not extensively detailed in publicly available research, the general principles of corticosteroid-receptor interaction apply. The affinity and binding kinetics are influenced by substitutions on the steroid molecule. nih.gov For instance, the presence and nature of ester groups at C17 and C21 are known to significantly affect both lipophilicity and receptor binding affinity. nih.gov The conversion of the C21 hydroxyl group to a carbonyl group in 21-Dehydro Alclometasone would theoretically alter the hydrogen bonding potential and electronic distribution of this part of the molecule, thereby influencing its binding affinity and the stability of the resulting receptor-ligand complex.
The agonistic activity of corticosteroids like alclometasone involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.comnih.govnih.gov These proteins control the synthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their precursor, arachidonic acid. drugbank.comnih.govwikipedia.org In a cell-free system, this downstream effect would not be observable, but the initial binding event to the GR is the critical initiating step.
| Parameter | Description | Theoretical Implication for 21-Dehydro Alclometasone |
|---|---|---|
| Target Receptor | Glucocorticoid Receptor (GR), also known as NR3C1 medchemexpress.com | Binds as a selective agonist. evitachem.comdrugbank.comnih.gov |
| Binding Action | Direct interaction with the ligand-binding pocket of the cytosolic receptor. | Initiates conformational changes in the GR protein. |
| Nature of Interaction | Agonism. evitachem.com | The formed complex is transcriptionally active (in a cellular context). |
| Key Structural Feature | Dehydrogenation at the C21 position. evitachem.com | Alters receptor interaction kinetics compared to the parent compound. evitachem.com |
Interactions with Other Biomolecules (e.g., Enzymes, Transport Proteins) in a Research Context
In a research context, the interactions of 21-Dehydro Alclometasone with other biomolecules, particularly enzymes and transport proteins, are critical for understanding its metabolic profile and disposition. The dehydrogenation at the C21 position is noted to fundamentally alter the metabolic fate of the compound compared to established corticosteroids. evitachem.com
The parent compound, alclometasone, undergoes hepatic metabolism. drugbank.comtermedia.pltermedia.pl Corticosteroids are substrates for various enzymes, including those in the cytochrome P450 family. The structural changes in 21-Dehydro Alclometasone would likely influence its susceptibility to these metabolic enzymes. For example, the oxidation state at C21 could affect its recognition and turnover by specific oxidoreductases.
While detailed studies on the interaction of 21-Dehydro Alclometasone with specific transport proteins are not widely documented, corticosteroids as a class can be subject to transport by proteins such as P-glycoprotein. The lipophilicity and structural characteristics of the steroid influence these interactions. Alclometasone dipropionate is described as a highly lipophilic compound that rapidly penetrates the skin. termedia.pl The alteration at the C21 position in 21-Dehydro Alclometasone could modify its lipophilicity and, consequently, its interaction with membrane transporters and its penetration across biological barriers.
In addition to metabolic enzymes, corticosteroids interact with corticosteroid-binding globulin (CBG) in the plasma. drugbank.com The binding affinity to CBG is another aspect that could be altered by the structural modification in 21-Dehydro Alclometasone, thereby affecting its bioavailability and distribution.
| Biomolecule Class | Parent Compound Interaction (Alclometasone) | Potential Implication for 21-Dehydro Alclometasone |
|---|---|---|
| Metabolic Enzymes (e.g., Cytochrome P450) | Undergoes hepatic metabolism. drugbank.comtermedia.pl | The altered C21 structure suggests a different metabolic pathway and rate. evitachem.com |
| Transport Proteins (e.g., P-glycoprotein) | As a lipophilic steroid, interaction is likely. termedia.pl | Modified lipophilicity could alter transport efficiency and tissue penetration. |
| Plasma Proteins (e.g., CBG) | Binds to corticosteroid-binding globulin. drugbank.com | Binding affinity may be different, affecting bioavailability. |
| Enzyme Targets (downstream) | Induces phospholipase A2 inhibitory proteins (lipocortins). nih.govnih.gov | The core mechanism of inducing lipocortins via GR agonism is expected to be conserved. evitachem.com |
Advanced Analytical Characterization Methodologies for 21 Dehydro Alclometasone
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of corticosteroids, enabling the separation of the main compound from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile compounds like corticosteroids. For 21-Dehydro Alclometasone (B1664502), a stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate it from Alclometasone and other related substances.
The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve adequate separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining and separating steroid molecules. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol. A gradient elution is frequently employed to ensure the separation of compounds with a wide range of polarities. The pH of the aqueous phase is also optimized to control the ionization of the analytes and improve peak shape. Detection is typically performed using a UV detector, as the steroidal structure contains chromophores that absorb in the UV region, usually around 240-254 nm.
A representative HPLC method for the analysis of Alclometasone and its impurities, including 21-Dehydro Alclometasone, is detailed in the table below. This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products. researchgate.netscirp.org
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
This table presents a typical set of HPLC conditions for the analysis of corticosteroids and their impurities, which would be applicable for 21-Dehydro Alclometasone.
Gas Chromatography (GC) is generally not suitable for the direct analysis of corticosteroids like 21-Dehydro Alclometasone due to their low volatility and thermal instability. nih.gov To overcome this limitation, a derivatization step is necessary to convert the non-volatile steroid into a more volatile and thermally stable compound. nih.govnih.gov
The derivatization process typically involves reacting the hydroxyl groups of the steroid with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers. core.ac.uk Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.orgacs.org The derivatization reaction is usually carried out at an elevated temperature to ensure complete reaction. nih.gov
Once derivatized, the sample can be injected into the GC system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data, which can be used for the definitive identification of the compound.
The applicability of chiral chromatography to 21-Dehydro Alclometasone depends on the presence of stereoisomers. The core structure of Alclometasone contains multiple chiral centers, leading to a specific stereochemistry. If the formation of 21-Dehydro Alclometasone introduces a new chiral center or if different stereoisomers can be formed during its synthesis or degradation, then chiral chromatography would be essential for their separation.
For the enantiomeric separation of corticosteroids, HPLC with a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving the enantiomers of various pharmaceutical compounds, including steroids. nih.govresearchgate.net The separation mechanism is based on the differential interactions between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or a reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving the desired separation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative screening and preliminary purity assessment of 21-Dehydro Alclometasone. asean.org It is particularly useful for monitoring the progress of chemical reactions or for a quick check of the purity of a sample.
In a typical TLC analysis, the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. After the development, the separated spots are visualized, usually under UV light at 254 nm, as corticosteroids are UV-active. asean.org Further visualization can be achieved by spraying the plate with a suitable reagent, such as an anisaldehyde-sulfuric acid solution, followed by heating. asean.org The retention factor (Rf) value of the spot corresponding to 21-Dehydro Alclometasone can be compared with that of a reference standard for identification. For semi-quantitative or quantitative analysis, TLC can be coupled with densitometry. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of 21-Dehydro Alclometasone.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 21-Dehydro Alclometasone. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure and stereochemistry of the molecule.
The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For 21-Dehydro Alclometasone, the absence of the proton signal corresponding to the C21-hydroxyl group and the appearance of a new signal, likely an aldehyde proton, would be a key diagnostic feature compared to the spectrum of Alclometasone.
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shift of each carbon is indicative of its electronic environment. In the case of 21-Dehydro Alclometasone, the carbon at the C21 position would be expected to show a significant downfield shift due to the presence of the aldehyde carbonyl group.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 21-Dehydro Alclometasone. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition with high accuracy. The molecular formula C22H27ClO5 is confirmed by matching the theoretical mass with the experimentally observed mass.
Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is employed to generate characteristic fragmentation patterns that serve as a structural fingerprint for the molecule. researchgate.net The fragmentation of corticosteroids is complex but often follows predictable pathways involving the steroid nucleus and side chains. acs.orgnih.govnih.gov For 21-Dehydro Alclometasone, fragmentation is expected to initiate at the labile parts of the molecule, including cleavage of the C17 side chain and losses of small neutral molecules like water (H2O) and carbon monoxide (CO) from the steroid backbone.
Key fragmentation pathways for C21 steroids often involve cleavages within the D-ring and the loss of the C17 side chain. nih.gov Charge-remote and charge-induced fragmentations can occur, providing detailed structural information. acs.org The presence of the 7α-chloro substituent and the unique tri-keto functionality at C3, C20, and C21 significantly influences the fragmentation, yielding specific product ions that are diagnostic for 21-Dehydro Alclometasone.
Table 1: Predicted MS/MS Fragmentation Data for 21-Dehydro Alclometasone
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Inferred Structural Fragment |
|---|---|---|---|
| 407.15 [M+H]⁺ | 389.14 | H₂O | Loss of the 11β-hydroxyl group |
| 407.15 [M+H]⁺ | 371.13 | 2H₂O | Loss of both hydroxyl groups |
| 407.15 [M+H]⁺ | 335.13 | H₂O + C₃H₂O₂ | Loss of 11β-hydroxyl and C17 side chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity
Spectroscopic techniques provide crucial information regarding the functional groups present in the molecule and are valuable for assessing purity.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within 21-Dehydro Alclometasone by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds. nih.govmdpi.com The spectrum of this compound is expected to show distinct absorption bands corresponding to its multiple carbonyl groups, hydroxyl groups, carbon-carbon double bonds, and the carbon-chlorine bond. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which is unique for each molecule and useful for identification. libretexts.org
Table 2: Characteristic Infrared Absorption Frequencies for 21-Dehydro Alclometasone
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyl) | 3500 - 3200 (broad) | Stretching vibration of the 11β- and 17-hydroxyl groups. |
| C-H (sp² and sp³) | 3100 - 2850 | Stretching vibrations of C-H bonds in the steroid ring and methyl group. libretexts.org |
| C=O (α,β-unsaturated ketone) | 1685 - 1660 | Stretching vibration of the C3 ketone in the A-ring conjugated system. |
| C=O (α-keto aldehyde) | 1730 - 1710 | Stretching vibration of the C21 aldehyde/ketone group. |
| C=O (ketone) | 1720 - 1700 | Stretching vibration of the C20 ketone. |
| C=C (conjugated) | 1640 - 1600 | Stretching vibrations of the C1=C2 and C4=C5 double bonds in the A-ring. |
| C-O (hydroxyl) | 1260 - 1000 | C-O stretching vibrations. |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is primarily used for quantitative analysis and purity assessment. The principal chromophore in 21-Dehydro Alclometasone is the pregna-1,4-diene-3-one system within the A-ring. nih.gov This cross-conjugated ketone system gives rise to a strong π → π* transition, resulting in a characteristic maximum absorption (λmax) in the UV region. researchgate.net The position and intensity of this absorption are sensitive to the solvent used and can be utilized to quantify the compound based on the Beer-Lambert law. Purity can be assessed by comparing the absorbance of a sample to that of a reference standard.
Table 3: Expected UV-Vis Absorption Data for 21-Dehydro Alclometasone
| Chromophore | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|
Circular Dichroism (CD) for Chiral Steroids
21-Dehydro Alclometasone is a chiral molecule with multiple stereogenic centers inherent to its steroid framework. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for probing the stereochemistry of such molecules. wikipedia.org
Confirm the absolute configuration of the molecule.
Distinguish between different stereoisomers or epimers.
Study conformational changes in solution.
The experimental CD spectrum of 21-Dehydro Alclometasone can be compared with theoretically calculated spectra or with spectra of structurally similar steroids to confirm its stereochemical integrity. This is particularly important in pharmaceutical analysis where even minor changes in stereochemistry can have significant biological consequences. vu.nl
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex samples.
LC-MS/MS for Trace Analysis and Metabolite Profiling (Chemical Pathways)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of corticosteroids and their related substances in various matrices. nih.govgoogle.com In this technique, High-Performance Liquid Chromatography (HPLC) is used to separate 21-Dehydro Alclometasone from the parent drug (Alclometasone), other impurities, and matrix components. chimia.ch The separated analyte then enters the mass spectrometer for detection.
Using MS/MS in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of 21-Dehydro Alclometasone is selected and fragmented to produce a specific product ion. This transition is highly selective and allows for quantification at very low levels (trace analysis), even in complex biological samples. researchgate.netyoutube.com
For metabolite profiling, LC-MS/MS is used to identify products of biotransformation. Alclometasone is known to be metabolized primarily in the liver. drugs.comnih.gov Potential metabolic pathways could involve 21-Dehydro Alclometasone either as an intermediate or a metabolite. Plausible chemical pathways include:
Oxidation: The 21-hydroxyl group of Alclometasone could be oxidized to form the 21-oxo (aldehyde) functionality present in 21-Dehydro Alclometasone.
Reduction: Conversely, the ketone groups of 21-Dehydro Alclometasone, particularly at C20 and C21, could be reduced by metabolic enzymes to form hydroxylated metabolites.
Further Hydroxylation: Additional hydroxyl groups may be added to the steroid nucleus.
LC-MS/MS can detect and help identify these metabolites based on their mass shifts and fragmentation patterns compared to the parent compound. chimia.ch
GC-MS for Volatile Substance Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Corticosteroids like 21-Dehydro Alclometasone are non-volatile due to their high molecular weight and polar functional groups (hydroxyls). Therefore, a chemical derivatization step is required prior to GC-MS analysis. acs.orgnih.gov
The most common derivatization method involves converting the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. nih.govacs.org This is typically achieved by reacting the steroid with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.org
The derivatized 21-Dehydro Alclometasone can then be separated from other derivatized components by GC based on its boiling point and interaction with the column's stationary phase. The mass spectrometer provides detection and structural confirmation through the characteristic mass spectrum and fragmentation pattern of the TMS-derivative. GC-MS is particularly useful for separating and identifying closely related isomers that may be difficult to resolve by LC. researchgate.net
LC-NMR for Complex Mixture Analysis
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the unambiguous structure elucidation of unknown compounds within complex mixtures, such as process impurities or degradation products. wisdomlib.orgresearchgate.net While LC-MS provides molecular weight and fragmentation data, it can sometimes be insufficient to definitively determine the exact structure of an unknown, especially in the case of isomers.
In an LC-NMR setup, the HPLC system separates the components of the mixture. The peak corresponding to 21-Dehydro Alclometasone can be directed into the NMR spectrometer's flow cell for analysis. iosrphr.org This can be done in on-flow, stopped-flow, or loop-collection modes. nih.gov Stopped-flow mode, where the chromatographic flow is halted while the peak of interest is in the NMR probe, allows for the acquisition of more complex and time-consuming NMR experiments, such as 2D NMR (e.g., COSY, HSQC), which are essential for complete structural assignment. scilit.com
LC-NMR is invaluable during pharmaceutical development for the definitive identification of impurities without the need for time-consuming isolation and purification of each component. iosrphr.org This provides absolute structural confirmation, complementing the data obtained from LC-MS.
Purity Assessment and Quantification Methods in Research Samples
The purity assessment and quantification of 21-Dehydro Alclometasone in research or commercial samples of Alclometasone are typically accomplished using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for separating impurities from the main compound. veeprho.com While specific validated methods exclusively for 21-Dehydro Alclometasone are not detailed in readily available literature, the general approach for related corticosteroids involves reverse-phase HPLC with UV detection.
The development of such a method would involve a systematic optimization of several parameters to achieve adequate resolution between Alclometasone, 21-Dehydro Alclometasone, and other potential impurities. These parameters include the selection of the stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the column temperature.
For quantification, a reference standard of 21-Dehydro Alclometasone would be necessary to establish a calibration curve. The concentration of the impurity in a sample would then be determined by comparing its peak area in the chromatogram to the calibration curve. In the absence of a dedicated reference standard, relative response factors might be used to estimate the concentration, although this is a less accurate approach.
Table 1: General Parameters for HPLC Analysis of Corticosteroid Impurities
| Parameter | Typical Conditions |
| Stationary Phase | C18, C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |
| Detector | UV-Vis (240-254 nm) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
This table represents typical starting conditions for method development and would require specific optimization for 21-Dehydro Alclometasone.
Studies on Polymorphism and Solid-State Characterization Using Analytical Techniques
There is no specific information available in the public domain regarding polymorphism and solid-state characterization of 21-Dehydro Alclometasone. Such studies are extensive for the parent compound, Alclometasone Dipropionate, but not for its impurities. pharmaffiliates.comsynzeal.com
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical attribute of active pharmaceutical ingredients as it can influence properties like solubility, stability, and bioavailability. The characterization of these different solid forms typically involves a range of analytical techniques.
Should research on the solid-state properties of 21-Dehydro Alclometasone be undertaken, the following techniques would likely be employed:
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph produces a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion. Different polymorphs will generally have distinct thermal behaviors.
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules in the crystal lattice.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology, which can differ between polymorphs.
Without dedicated studies on 21-Dehydro Alclometasone, any discussion of its polymorphic behavior or specific solid-state characteristics would be purely speculative. The focus of pharmaceutical research remains on the control and limitation of this impurity in Alclometasone formulations, rather than an in-depth characterization of its own physicochemical properties.
Impurity Profiling and Control of 21 Dehydro Alclometasone in Chemical Synthesis
Identification of 21-Dehydro Alclometasone (B1664502) as a Synthetic Impurity
21-Dehydro Alclometasone is recognized as a potential impurity that can arise during the synthesis of Alclometasone and its esterified forms, such as Alclometasone Dipropionate. pharmaffiliates.compharmaffiliates.com Its chemical structure is formally named 7α-Chloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20,21-trione. allmpus.com
The molecular structure of Alclometasone features a primary alcohol at the C21 position, which is part of an alpha-hydroxy ketone functional group. nih.gov The formation of 21-Dehydro Alclometasone is chemically characterized by the oxidation of this C21 primary alcohol to an aldehyde, which, in conjunction with the existing ketone at C20, forms an α-keto aldehyde moiety. This transformation results in the trione (B1666649) structure. allmpus.comrsc.org
This oxidation can potentially occur during synthesis steps that involve oxidative reagents or conditions. The presence of residual oxidizing agents, exposure to atmospheric oxygen, or elevated temperatures in the presence of certain catalysts can facilitate this transformation. rsc.org Given that the C21-hydroxyl group is a primary alcohol, it is susceptible to oxidation under conditions that might not affect the secondary (C11) or tertiary (C17) hydroxyl groups. The identification of this compound as a potential impurity is crucial for developing appropriate control measures during the manufacturing process.
Table 1: Chemical Identity of 21-Dehydro Alclometasone
| Attribute | Information |
|---|---|
| Systematic Name | 7α-Chloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20,21-trione |
| Molecular Formula | C22H27ClO5 |
| Molecular Weight | 406.90 g/mol |
| Nature | Process-related impurity / Oxidation product |
Methodologies for Impurity Detection and Quantification
To control the levels of 21-Dehydro Alclometasone in Alclometasone API, robust analytical methods are required for its detection and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose, as corticosteroids are chromophoric and can be detected at wavelengths around 240-254 nm. akjournals.compharmacopeia.cnoup.com
A typical RP-HPLC method would involve a C18 stationary phase, which is effective for separating steroids of varying polarities. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure adequate separation of the main API peak from closely eluting impurities, including the more polar 21-Dehydro Alclometasone. akjournals.comresearchgate.net
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Representative HPLC Method Parameters and Validation Data
| Parameter | Typical Value / Finding |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.02 µg/mL |
| LOQ | ~0.07 µg/mL |
Strategies for Mitigating Formation of 21-Dehydro Alclometasone during Synthesis
Control over the formation of 21-Dehydro Alclometasone is achieved by carefully managing the reaction conditions throughout the Alclometasone synthesis process. Since its formation is primarily due to oxidation, mitigation strategies focus on creating a chemical environment that minimizes this reaction pathway.
Key strategies include:
Control of Raw Materials: Ensuring that starting materials and reagents are free from oxidizing contaminants.
Inert Atmosphere: Conducting reactions, particularly later-stage synthesis and purification steps, under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric oxygen.
Temperature Control: Avoiding excessive temperatures during reactions and work-up procedures, as higher temperatures can increase the rate of oxidation.
Judicious Choice of Reagents: In steps requiring oxidation, using highly selective reagents that target specific functional groups without affecting the C21-hydroxyl group. If strong oxidants are used in earlier steps, ensuring they are completely removed or quenched before proceeding.
Purification Process: Implementing robust purification methods, such as recrystallization or chromatography, at the final API stage to effectively remove any 21-Dehydro Alclometasone that may have formed. The different polarity of the trione impurity compared to the diol of Alclometasone can be exploited for efficient separation. britannica.com
Stability-Indicating Analytical Methods for Related Impurities
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For Alclometasone, a SIAM must be able to separate and quantify the active ingredient from all its potential degradation products and process-related impurities, including 21-Dehydro Alclometasone.
The development of such a method involves forced degradation studies, where the Alclometasone API is subjected to stress conditions more severe than those encountered during routine handling and storage. These conditions typically include:
Acidic and Basic Hydrolysis: Exposure to strong acids and bases to evaluate susceptibility to pH-dependent degradation.
Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide to simulate oxidative degradation and intentionally generate oxidation products like 21-Dehydro Alclometasone.
Thermal Stress: Exposing the API to high temperatures.
Photostability: Exposing the API to UV and visible light.
The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Alclometasone peak and from each other, demonstrating the method's specificity. researchgate.net This ensures that any decrease in the Alclometasone assay value during stability studies can be accurately attributed to the formation of specific degradants.
Chemical Impurity Profile Analysis of Alclometasone Batches
The chemical impurity profile is a comprehensive list of identified and unidentified impurities present in a typical batch of a drug substance. For Alclometasone, this profile is established by analyzing multiple batches produced by the finalized manufacturing process. The analysis is performed using a validated, stability-indicating HPLC method.
The profile for Alclometasone would include process-related impurities (from starting materials or side reactions), degradation products, and residual solvents. 21-Dehydro Alclometasone would be listed as a specified impurity if it is consistently observed. Regulatory authorities require that impurities above a certain threshold (typically 0.10%) be identified, and the levels of all impurities must be controlled within established limits.
While specific batch data is proprietary, a representative impurity profile analysis is illustrated in the table below. This table demonstrates how data on various impurities, including 21-Dehydro Alclometasone, are presented for a given batch of Alclometasone.
Table 3: Representative Impurity Profile for a Batch of Alclometasone API
| Impurity Name | Retention Time (min) | Specification Limit (%) | Result (%) |
|---|---|---|---|
| Alclometasone | 15.2 | - | 99.7 |
| 21-Dehydro Alclometasone | 12.8 | ≤ 0.15 | 0.08 |
| Alclometasone 17-propionate | 18.5 | ≤ 0.20 | 0.11 |
| Unknown Impurity 1 | 10.4 | ≤ 0.10 | Not Detected |
| Unknown Impurity 2 | 16.1 | ≤ 0.10 | 0.05 |
| Total Impurities | - | ≤ 0.50 | 0.24 |
Consistent monitoring of the impurity profile across batches is essential to ensure the robustness of the manufacturing process and the quality and safety of the final Alclometasone API.
Future Research Trajectories in 21 Dehydro Alclometasone Chemistry
Exploration of Novel Synthetic Pathways
While 21-Dehydro Alclometasone (B1664502) is often considered an impurity arising from the synthesis or degradation of Alclometasone, dedicated exploration of its synthetic pathways is a critical research area. Understanding its formation is fundamental to controlling its presence in pharmaceutical preparations. Future research will likely focus on two main avenues: controlled synthesis for use as an analytical standard and mechanistic studies of its unintentional formation.
Mechanistic Studies of Formation: The primary pathway for the formation of 21-Dehydro Alclometasone is believed to be the oxidation of the C21-hydroxyl group of Alclometasone. Corticosteroids that possess a 20-keto-21-hydroxyl side chain are known to undergo autooxidation, particularly under alkaline conditions, to yield a 21-aldehyde, which can be further oxidized. researchgate.net Future studies will likely involve detailed kinetic and mechanistic investigations to pinpoint the specific catalysts, oxidants, and environmental conditions (e.g., pH, light, temperature) that promote this transformation.
Controlled Synthesis: Developing a robust and high-yield synthesis for 21-Dehydro Alclometasone is essential for producing the pure material required for its use as a reference standard in analytical methods. Research in this area could explore selective oxidation reactions that specifically target the C21-hydroxyl group of a protected Alclometasone precursor, followed by deprotection. The challenge lies in achieving high selectivity without affecting the other sensitive functional groups on the steroid scaffold.
| Synthetic Strategy | Description | Potential Reagents/Conditions | Research Goal |
| Controlled Oxidation | Selective oxidation of the C21-hydroxyl group of an Alclometasone precursor. | Mild oxidizing agents (e.g., Dess-Martin periodinane, PCC), Catalytic oxidation. | Develop a high-yield, scalable synthesis for producing analytical reference standards. |
| Biocatalytic Synthesis | Use of specific enzymes, such as hydroxysteroid dehydrogenases, to catalyze the oxidation at the C21 position. | Isolated enzymes or whole-cell biotransformation systems. | Explore greener and more selective synthetic routes. |
| Degradation Pathway Mimicry | Simulating and accelerating the conditions under which Alclometasone degrades to form the 21-dehydro derivative. | Base-catalyzed autooxidation, photolytic degradation studies. | Elucidate the mechanisms of impurity formation to improve drug stability and storage. |
Advanced Spectroscopic Characterization Techniques for Elucidation
The unambiguous structural confirmation of 21-Dehydro Alclometasone is paramount. While basic data exists, a comprehensive elucidation using state-of-the-art spectroscopic techniques is a key future trajectory. This involves a multi-technique approach to confirm not only the connectivity but also the stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR experiments are essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals. iosrjournals.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the molecular structure. The key spectral feature distinguishing 21-Dehydro Alclometasone from its parent compound would be the disappearance of the C21-methylene protons and the appearance of a new carbonyl signal in the ¹³C NMR spectrum, with HMBC correlations confirming its position adjacent to the C20-carbonyl.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) studies are needed to map its fragmentation pathways. These fragmentation patterns serve as a "fingerprint" that can be used for its identification in complex mixtures and for distinguishing it from other isomers.
Vibrational Spectroscopy and X-ray Crystallography: Fourier-Transform Infrared (FT-IR) spectroscopy can identify the various carbonyl stretching frequencies, including the newly formed ketone at C21. Should the compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate structural proof, offering precise bond lengths, angles, and the absolute configuration of the entire molecule.
| Technique | Information Yielded | Key Expected Finding for 21-Dehydro Alclometasone |
| HRMS | Exact Mass & Elemental Formula | Confirmation of molecular formula: C₂₂H₂₇ClO₅. |
| Tandem MS (MS/MS) | Structural Fragmentation Pattern | Unique fragmentation pathway differing from Alclometasone due to the C21-oxo group. |
| ¹H & ¹³C NMR | Atomic Connectivity & Chemical Environment | Disappearance of C21-H₂ signals; Appearance of a C21 carbonyl signal (~200 ppm) in ¹³C NMR. |
| 2D NMR (COSY, HSQC, HMBC) | Definitive Proton-Proton & Proton-Carbon Correlations | HMBC correlation between the C17 proton and the C20 and C21 carbonyls, confirming the trione (B1666649) structure. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic C=O stretching frequencies for the α-keto aldehyde moiety at C20-C21. |
In-depth Computational Studies on Steroid-Receptor Dynamics
Computational chemistry offers powerful tools to predict and understand the interaction between a ligand like 21-Dehydro Alclometasone and its biological targets, primarily the glucocorticoid receptor (GR). Future in-silico research can provide crucial insights into how the structural modification at the C21 position affects receptor binding and dynamics. nih.gov
Molecular Docking: Molecular docking simulations can be employed to predict the preferred binding orientation of 21-Dehydro Alclometasone within the ligand-binding domain (LBD) of the GR. These studies can calculate a theoretical binding affinity and compare it to that of Alclometasone. A key focus would be to determine how the replacement of the C21-hydroxyl group with a carbonyl affects the hydrogen bond network and hydrophobic interactions with key amino acid residues (e.g., Gln, Arg, Asn) in the binding pocket.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the steroid-receptor complex over time, typically on the nanosecond to microsecond scale. frontiersin.org These simulations can assess the stability of the binding pose predicted by docking. Furthermore, they can reveal allosteric effects—subtle conformational changes in the receptor at sites distant from the ligand-binding pocket. Researchers will be particularly interested in changes to the conformation of Helix 12, a critical component of the activation function 2 (AF-2) surface, which is essential for the recruitment of co-activator proteins and subsequent gene transcription.
| Feature | Alclometasone | 21-Dehydro Alclometasone | Hypothesized Impact on GR Interaction |
| C21 Substituent | Hydroxyl (-OH) | Carbonyl (C=O) | Loss of a hydrogen bond donor/acceptor; potential for altered electrostatic interactions. |
| Flexibility of Side Chain | Relatively flexible | Potentially more rigid due to sp² hybridization | May alter the optimal fit within the binding pocket. |
| Polarity of Side Chain | Polar | More polar | Could influence desolvation energy upon binding and interactions with polar residues. |
Development of High-Throughput Analytical Platforms for Related Compounds
Given that 21-Dehydro Alclometasone is a potential impurity, the development of rapid, sensitive, and robust analytical methods for its detection and quantification is a practical necessity for quality control in the pharmaceutical industry. Future research will focus on creating high-throughput platforms capable of processing large numbers of samples efficiently.
The core of such platforms is likely to be Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netmedrxiv.org UPLC provides rapid separation with high resolution, while MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of trace-level impurities in the presence of high concentrations of the active pharmaceutical ingredient (API). rsc.orgmdpi.com
Future development will likely incorporate:
Automated Sample Preparation: Integrating online Solid-Phase Extraction (SPE) or liquid handling robotics to minimize manual intervention and increase throughput. researchgate.net
Multiplexing: Creating methods that can simultaneously screen for a wide array of potential impurities and degradation products of Alclometasone, not just the 21-dehydro form.
Advanced Data Processing: Utilizing sophisticated software for automated peak integration, quantification, and reporting to handle the large datasets generated by high-throughput screening.
| Platform Component | Function | Advantage for Impurity Analysis |
| Automated Liquid Handler | Sample preparation (dilution, extraction) | Increased throughput, improved reproducibility. |
| UPLC System | Rapid chromatographic separation | Fast analysis times (< 5 minutes per sample), high peak resolution. endocrine-abstracts.org |
| Tandem Mass Spectrometer | Selective detection and quantification | High sensitivity (ng/mL or lower) and specificity, enabling unambiguous identification. |
| Integrated Software | System control and data analysis | Automated workflow from sample injection to final report generation. |
Investigation of 21-Dehydro Alclometasone as a Chemical Probe for Biological Systems (Non-Clinical)
Beyond its role as an impurity, 21-Dehydro Alclometasone holds potential as a chemical probe for non-clinical research into steroid-receptor biology. A chemical probe is a small molecule with a well-defined interaction with a specific protein target, used to investigate that target's biological function.
The structural difference between Alclometasone and its 21-dehydro analogue provides a classic case for studying structure-activity relationships (SAR). By comparing the biological activity of these two closely related compounds, researchers can gain insights into the specific role of the C21 substituent in mediating receptor binding and activation.
A non-clinical research program to evaluate 21-Dehydro Alclometasone as a chemical probe would involve:
In Vitro Binding Assays: Quantifying the binding affinity of the compound for the glucocorticoid receptor and a panel of other steroid receptors (e.g., mineralocorticoid, progesterone, androgen receptors) to determine its potency and selectivity. nih.gov
Cell-Based Reporter Assays: Using cells engineered to express a reporter gene under the control of a glucocorticoid-responsive element to measure the functional consequence of receptor binding (i.e., whether it acts as an agonist, antagonist, or partial agonist).
Structural Biology Studies: Co-crystallizing 21-Dehydro Alclometasone with the GR ligand-binding domain to visualize the precise molecular interactions that define its binding mode.
These non-clinical studies could provide valuable data on the molecular determinants of ligand recognition by the glucocorticoid receptor, contributing to the rational design of future therapeutic agents with improved selectivity and function.
| Experimental Approach | Objective | Potential Outcome |
| Competitive Radioligand Binding | Determine binding affinity (Ki) for the Glucocorticoid Receptor (GR) and other nuclear receptors. | Quantification of potency and selectivity profile. |
| Reporter Gene Assay | Measure functional activity (agonism/antagonism) at the GR. | Elucidation of the compound's effect on GR-mediated gene transcription. |
| Co-crystallization with GR LBD | Solve the 3D structure of the ligand-receptor complex. | Visualization of the precise binding mode and key molecular interactions. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for the identification and characterization of 21-Dehydro Alclometasone in synthetic or isolated forms?
- Answer : Utilize spectroscopic techniques (e.g., NMR, HPLC-MS) to confirm structural integrity and purity. For novel syntheses, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and elemental analysis. Purity should be validated via HPLC (>95%) with retention time comparisons to reference standards . Known analogs like 21-Dehydro Betamethasone (CAS 61558-12-1) can serve as benchmarks for spectral interpretation .
Q. How can researchers optimize the synthesis of 21-Dehydro Alclometasone to improve yield and reproducibility?
- Answer : Design fractional factorial experiments to isolate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Document procedures in triplicate, including purification steps (e.g., column chromatography gradients, recrystallization solvents). Report yields alongside side-product profiles to guide optimization .
Q. What protocols ensure the stability of 21-Dehydro Alclometasone under varying storage conditions?
- Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC-UV/PDA and characterize by-products using LC-MS. Store samples in amber vials at 2–8°C, avoiding oxidizers and humidity .
Q. How should analytical methods (e.g., HPLC, dissolution testing) be validated for 21-Dehydro Alclometasone quantification?
- Answer : Validate methods per ICH Q2(R1): assess linearity (R² ≥ 0.995), precision (%RSD < 2%), accuracy (spiked recovery 98–102%), and robustness (pH/temperature variations). Include system suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the metabolic pathways of 21-Dehydro Alclometasone in preclinical models?
- Answer : Use radiolabeled (³H/¹⁴C) 21-Dehydro Alclometasone in hepatocyte incubations or in vivo rodent studies. Identify metabolites via UPLC-QTOF-MS/MS and compare fragmentation patterns to synthetic standards. Corrogate findings with CYP450 inhibition assays to pinpoint enzymatic involvement .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for 21-Dehydro Alclometasone?
- Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess tissue penetration and protein binding. Use microdialysis in target tissues (e.g., lung, skin) to measure free drug concentrations. Cross-validate cell-based assays with human primary cells to reduce species-specific discrepancies .
Q. What comparative approaches are suitable for evaluating 21-Dehydro Alclometasone’s pharmacological profile against structural analogs (e.g., 21-Dehydro Budesonide)?
- Answer : Conduct head-to-head binding assays (e.g., glucocorticoid receptor affinity) and functional studies (e.g., NF-κB inhibition). Use molecular docking to correlate structural differences (e.g., C21 oxidation) with activity. Include toxicity endpoints (e.g., HPA axis suppression) to assess therapeutic indices .
Q. How can reproducibility challenges in 21-Dehydro Alclometasone studies be systematically addressed?
- Answer : Adopt open-science practices: share raw data (spectra, chromatograms) in repositories like Zenodo. Publish detailed supplementary protocols (e.g., exact centrifugation speeds, filter pore sizes). Collaborate via multi-lab validation studies to identify protocol-sensitive variables .
Methodological Resources
- Data Interpretation : Apply Grubbs’ test for outlier removal and ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Literature Review : Prioritize primary sources from journals adhering to ICMJE standards (e.g., Reviews in Analytical Chemistry) and cross-reference with patents for synthetic routes .
- Ethical Compliance : Document safety protocols per OSHA HCS (e.g., GHS pictograms, LD50 estimations) and obtain institutional review board (IRB) approval for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
